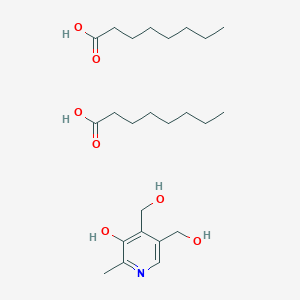

4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid

Description

Properties

Molecular Formula |

C24H43NO7 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid |

InChI |

InChI=1S/C8H11NO3.2C8H16O2/c1-5-8(12)7(4-11)6(3-10)2-9-5;2*1-2-3-4-5-6-7-8(9)10/h2,10-12H,3-4H2,1H3;2*2-7H2,1H3,(H,9,10) |

InChI Key |

IMCSHHYECBJTOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine dicaprylate involves esterification of pyridoxine with caprylic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods: Industrial production of pyridoxine dicaprylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine dicaprylate undergoes various chemical reactions, including:

Esterification: Formation of esters with other acids.

Hydrolysis: Breakdown into pyridoxine and caprylic acid in the presence of water and an acid or base catalyst.

Oxidation and Reduction: Involvement in redox reactions due to the presence of hydroxyl groups

Common Reagents and Conditions:

Esterification: Caprylic acid, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst).

Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products Formed:

Hydrolysis: Pyridoxine and caprylic acid.

Oxidation: Oxidized derivatives of pyridoxine.

Reduction: Reduced derivatives of pyridoxine

Scientific Research Applications

Pyridoxine dicaprylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cellular metabolism and enzyme function.

Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer properties.

Industry: Utilized in cosmetic formulations for its antistatic and conditioning properties

Mechanism of Action

Pyridoxine dicaprylate exerts its effects primarily through its active form, pyridoxal 5’-phosphate. This active form acts as a coenzyme in various biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. The compound interacts with specific enzymes and molecular targets, facilitating the conversion of substrates into products essential for cellular function .

Comparison with Similar Compounds

Pyridoxine (Vitamin B6): The parent compound, essential for various metabolic processes.

Pyridoxal: An aldehyde form of vitamin B6, involved in amino acid metabolism.

Pyridoxamine: An amine form of vitamin B6, also involved in amino acid metabolism

Uniqueness of Pyridoxine Dicaprylate: Pyridoxine dicaprylate is unique due to its esterified form, which enhances its lipophilicity and allows for better incorporation into lipid-based formulations. This property makes it particularly useful in cosmetic and pharmaceutical applications where enhanced skin penetration and stability are desired .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.